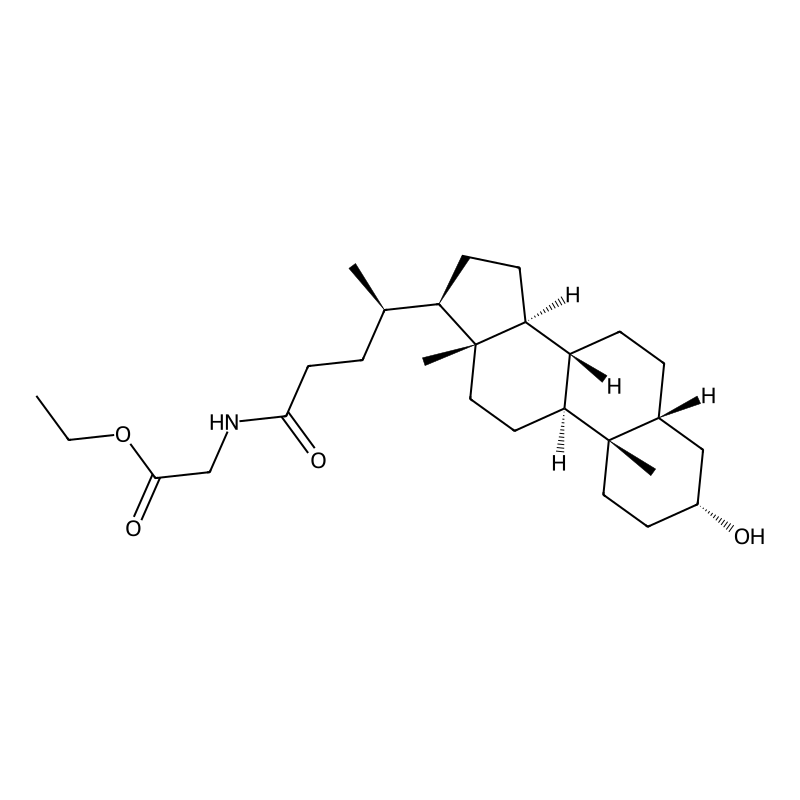

Glycolithocholic acid ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Glycolithocholic acid ethyl ester is a derivative of glycolithocholic acid, which is a bile acid conjugated with glycine. This compound is notable for its role in lipid digestion and absorption, as it facilitates the emulsification of fats in the digestive tract. Glycolithocholic acid itself is produced in the liver and is involved in various metabolic processes, particularly those related to cholesterol and fat metabolism. The ethyl ester form enhances its solubility and bioavailability, making it a subject of interest in pharmacological research.

- Hydrolysis: The ester bond can be hydrolyzed to yield glycolithocholic acid and ethanol. This reaction typically occurs under acidic or basic conditions.

- Oxidation: The hydroxyl groups present in the molecule can be oxidized to form ketones or aldehydes.

- Reduction: Carbonyl groups may be reduced to alcohols using reducing agents such as sodium borohydride.

- Substitution: The glycine moiety can be substituted with other amino acids or functional groups, allowing for the synthesis of various derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and acyl chlorides for substitution reactions .

Glycolithocholic acid ethyl ester exhibits several biological activities:

- Lipid Metabolism: As a bile acid, it plays a crucial role in the emulsification and absorption of dietary fats. It interacts with various receptors involved in lipid metabolism, including the farnesoid X receptor.

- Glucose Metabolism: It may also influence glucose metabolism, contributing to the regulation of blood sugar levels.

- Cellular Effects: Research indicates that it may have protective effects against certain hepatic and intestinal diseases by modulating inflammatory pathways and cellular signaling .

The synthesis of glycolithocholic acid ethyl ester typically involves:

- Esterification: Glycolithocholic acid is reacted with ethanol in the presence of an acid catalyst (such as sulfuric acid) to form the ethyl ester.

- Purification: The product can be purified through recrystallization or chromatography techniques to isolate the desired compound from by-products and unreacted materials .

Glycolithocholic acid ethyl ester has potential applications in various fields:

- Pharmaceuticals: Due to its role in lipid metabolism, it may be explored for developing treatments for metabolic disorders such as obesity and diabetes.

- Nutraceuticals: Its ability to enhance fat absorption makes it a candidate for dietary supplements aimed at improving digestion.

- Research: It serves as a valuable tool in studying bile acid metabolism and its implications in health and disease .

Glycolithocholic acid ethyl ester shares structural similarities with other bile acids and their derivatives. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cholic Acid | Contains three hydroxyl groups | More hydrophilic; primary bile acid |

| Deoxycholic Acid | Has two hydroxyl groups | Secondary bile acid; formed from cholic acid |

| Lithocholic Acid | Contains one hydroxyl group | More hydrophobic; associated with toxicity |

| Ursodeoxycholic Acid | Has three hydroxyl groups; similar to cholic | Used therapeutically to dissolve gallstones |

Glycolithocholic acid ethyl ester is unique due to its ethyl ester modification, which enhances its solubility compared to other bile acids. This modification may impact its biological activity and pharmacokinetics, making it an interesting subject for further study .

Enzymatic Conjugation Pathways in Bile Acid Metabolism

Bile acids are steroid compounds synthesized in the liver through the oxidation of cholesterol in a multi-step process. The primary bile acids (cholic acid and chenodeoxycholic acid) undergo modifications including conjugation with glycine or taurine, which significantly enhances their water solubility and physiological function. This conjugation process is crucial for the effective emulsification of dietary lipids and solubilization of fat-soluble vitamins in the intestine.

The conjugation reaction is catalyzed by bile acid-CoA:amino acid N-acyltransferase (BACAT), an enzyme that facilitates the attachment of either glycine or taurine to the carboxyl group of bile acids. Research has demonstrated that a single cDNA in human liver encodes a protein capable of catalyzing the conjugation of bile acids with both glycine and taurine. This enzymatic process involves the formation of a bile acid-CoA thioester intermediate, followed by amide bond formation with the amino acid.

Molecular characterization of human BACAT has revealed that it contains a catalytic triad consisting of Cys-235, Asp-328, and His-362, identifying it as a member of the type I acyl-CoA thioesterase gene family. Interestingly, beyond its role in bile acid metabolism, BACAT also exhibits activity toward long- and very long-chain saturated acyl-CoAs (primarily C16:0-C26:0), suggesting a broader physiological role in lipid metabolism. The enzyme has been found to be strongly expressed in liver and gallbladder, as expected for its role in bile acid synthesis, but is also present in other tissues unrelated to bile acid formation and transport.

Lithocholic acid, the precursor to glycolithocholic acid, is a secondary bile acid formed by the dehydroxylation of chenodeoxycholic acid by intestinal bacteria. Its structure features a single 3α-hydroxyl group on the steroid nucleus and a carboxylic acid side chain. The natural conjugation of lithocholic acid with glycine produces glycolithocholic acid, which serves as a direct precursor for the synthesis of glycolithocholic acid ethyl ester through chemical esterification of the carboxyl group.

Chemical Esterification Methodologies for Bile Acid Derivatives

The synthesis of glycolithocholic acid ethyl ester involves two key chemical processes: the conjugation of lithocholic acid with glycine and the subsequent esterification of the resulting glycolithocholic acid. Multiple methodologies have been developed for esterification, each with distinct advantages and applications.

Fischer-Speier Esterification

Fischer-Speier esterification represents a classical approach for preparing bile acid esters. This method involves refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. For the synthesis of glycolithocholic acid ethyl ester, this would involve the reaction of glycolithocholic acid with ethanol in the presence of sulfuric acid or p-toluenesulfonic acid.

The reaction mechanism proceeds through protonation of the carbonyl oxygen, nucleophilic attack by ethanol, and subsequent elimination of water. While effective, this method typically requires extended reaction times (1-10 hours) at elevated temperatures (60-110°C). Water removal techniques such as Dean-Stark distillation are often employed to drive the equilibrium toward product formation.

Steglich Esterification

The Steglich esterification provides a milder alternative particularly suitable for bile acid derivatives with sensitive functional groups. This approach utilizes dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction typically proceeds at room temperature in polar aprotic solvents.

The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, followed by reaction with DMAP to form a reactive acyl pyridinium species. Ethanol then reacts with this activated intermediate to form the ethyl ester. DMAP plays a crucial role in suppressing the undesired 1,3-rearrangement of the O-acylisourea to an unreactive N-acylurea.

Ultrasound-Accelerated Esterification

Ultrasound-accelerated esterification represents a modern approach that significantly enhances reaction rates for bile acid modifications. Research has demonstrated that ultrasonic irradiation can dramatically accelerate the esterification of bile acids, with studies showing up to 19-fold increases in reaction rates.

For bile acid methyl esters, including those of lithocholic acid, optimal conditions typically involve:

- Frequency: 40 kHz

- Nominal power: 200 W

- Temperature: Allowed to rise to approximately 65°C during irradiation

- Catalyst: Sulfuric acid

Under these conditions, the equilibrium for acetylation reactions of bile acid methyl esters can be reached within three hours, as demonstrated for methyl lithocholate. The enhanced reaction rate is attributed to acoustic cavitation, which creates localized high-energy environments that accelerate molecular collisions and chemical transformations.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers one of the most efficient approaches for bile acid esterification, providing rapid reaction times, improved selectivity, and high yields. Recent research has explored the application of microwave heating for the preparation of bile acid esters, including those derived from lithocholic acid.

This methodology provides several advantages:

- Significantly reduced reaction times (minutes instead of hours)

- Enhanced selectivity and reduced side reactions

- Higher product purity

- Potential for solvent-free or reduced-solvent conditions

Microwave-assisted synthesis of bile acid esters typically yields products with over 90% purity, making it an attractive option for the preparation of glycolithocholic acid ethyl ester for analytical and research applications.

Catalytic Mechanisms in Ethyl Group Incorporation

The incorporation of an ethyl group to form glycolithocholic acid ethyl ester involves specific catalytic mechanisms that significantly impact reaction efficiency and selectivity. Understanding these mechanisms is crucial for optimizing synthetic approaches and controlling product characteristics.

Acid Catalysis Mechanism

In acid-catalyzed esterification (Fischer-Speier method), the mechanism proceeds through a well-established sequence of steps:

Protonation: The acid catalyst (H⁺) protonates the carbonyl oxygen of glycolithocholic acid, generating a resonance-stabilized oxonium ion with increased electrophilicity at the carbonyl carbon.

Nucleophilic Attack: The nucleophilic oxygen of ethanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to another molecule of ethanol or another base present in the reaction mixture.

Dehydration: The tetrahedral intermediate undergoes dehydration through protonation of one of the hydroxyl groups, followed by elimination of water.

Deprotonation: Loss of a proton from the resulting oxonium ion yields the ethyl ester product.

This mechanism is influenced by several factors, including acid strength, alcohol nucleophilicity, water content, and steric factors associated with the steroid nucleus of glycolithocholic acid. The reaction operates under equilibrium conditions, necessitating strategies to shift the equilibrium toward product formation, such as using excess ethanol or removing water.

Carbodiimide-Mediated Mechanism

The Steglich esterification employs a carbodiimide-mediated mechanism that differs fundamentally from acid catalysis:

Activation: DCC reacts with the carboxylic acid group of glycolithocholic acid to form an O-acylisourea intermediate, effectively activating the carboxyl group.

Catalyst Intervention: DMAP, acting as a nucleophilic catalyst, attacks the activated carboxyl carbon, forming an acyl pyridinium intermediate and displacing dicyclohexylurea (DCU).

Alcohol Addition: Ethanol reacts with the acyl pyridinium species, forming the ethyl ester and regenerating DMAP.

The role of DMAP is critical in this mechanism, as it suppresses the undesired 1,3-rearrangement of the O-acylisourea intermediate to an N-acylurea, which would terminate the reaction without ester formation. The nucleophilic catalyst effectively outcompetes this rearrangement, directing the reaction toward ester formation.

Other Catalytic Systems

Beyond the classical acid catalysis and carbodiimide-mediated approaches, various other catalytic systems have been investigated for bile acid esterification:

- Lewis acids like scandium(III) triflate have demonstrated effectiveness for the esterification of carboxylic acids, including bile acids.

- Base-catalyzed esterification using 4-dimethylaminopyridine and acetyl chloride has been reported to produce high yields (up to 95%) for bile acid esterification.

- Solid acid catalysts, including ion-exchange resins and heteropolyacids, offer advantages for recycling and environmental considerations.

For the specific synthesis of glycolithocholic acid ethyl ester, a multi-step approach may involve the initial formation of lithocholic methyl ester, followed by conjugation with glycine, and subsequent transesterification to the ethyl ester. Such synthetic strategies often employ specific protecting group manipulations to ensure selectivity and prevent undesired side reactions.

Farnesoid X Receptor Activation Dynamics

Ligand-Binding Domain Conformational Changes

The farnesoid X receptor ligand-binding domain undergoes significant structural modifications upon interaction with bile acid derivatives, including glycolithocholic acid ethyl ester [8]. The receptor's ligand-binding domain contains a highly flexible hydrophobic pocket that accommodates various bile acid structures through induced-fit mechanisms [30]. Upon ligand binding, the farnesoid X receptor experiences conformational changes that promote the stabilization of helix 12 in the active conformation, which is essential for transcriptional activation [35].

The structural analysis reveals that bile acid binding induces specific movements in helices 3, 11, and 12 of the farnesoid X receptor ligand-binding domain [30]. These conformational changes result from the formation of critical hydrogen bonds between the ligand and key amino acid residues, particularly tyrosine 361 and histidine 447 [35]. The repositioning of helix 12 creates a stable activation function-2 surface that serves as the primary docking site for transcriptional coactivators [33].

Molecular dynamics simulations demonstrate that different bile acid ligands induce distinct conformational states in the farnesoid X receptor [31]. The C-terminus of helix 11 exhibits significant flexibility, transitioning from a structured helix to a loop conformation depending on the specific ligand bound [30]. This structural plasticity allows the receptor to accommodate various bile acid derivatives while maintaining selective activation patterns [32].

Table 1: Farnesoid X Receptor Ligand-Binding Domain Conformational Changes

| Ligand | Binding Affinity (EC50 μM) | Helix 12 Stabilization | AF2 Surface Formation | Coactivator Recruitment |

|---|---|---|---|---|

| Chenodeoxycholic acid | 10-17 | High | Stable | Strong |

| Cholic acid | 600 | Low | Unstable | Weak |

| Lithocholic acid | 100 | Moderate | Moderate | Moderate |

| Deoxycholic acid | 19 | Moderate | Moderate | Moderate |

| GW4064 (synthetic) | 0.1 | High | Stable | Strong |

| Fexaramine | 0.05 | High | Stable | Strong |

| MFA-1 | 0.017 | High | Stable | Strong |

Coactivator Recruitment Patterns in Enterohepatic Tissues

The recruitment of transcriptional coactivators to the farnesoid X receptor exhibits tissue-specific patterns within the enterohepatic circulation [38]. In hepatic tissues, the receptor preferentially recruits steroid receptor coactivator 1 and p300 histone acetyltransferase to facilitate gene transcription [40]. The formation of the farnesoid X receptor and retinoid X receptor alpha heterodimer enhances coactivator binding affinity compared to monomeric receptor forms [33].

Enterohepatic tissues demonstrate differential expression patterns of coactivator proteins that influence farnesoid X receptor transcriptional activity [38]. The liver exhibits high expression levels of steroid receptor coactivator 1, p300, and protein arginine methyltransferase 1, while intestinal tissues show elevated steroid receptor coactivator 2 expression [41]. These tissue-specific coactivator profiles contribute to the distinct gene expression programs activated by farnesoid X receptor in different segments of the enterohepatic system [43].

The asymmetric binding of coactivators to the farnesoid X receptor and retinoid X receptor alpha heterodimer represents a unique regulatory mechanism [42]. Structural studies reveal that steroid receptor coactivator 1 binds exclusively to the farnesoid X receptor component of the heterodimer through its nuclear receptor interaction domain containing three leucine-rich motifs [40]. This asymmetric recruitment pattern enables selective transcriptional responses while maintaining the permissive nature of the heterodimeric complex [33].

Table 2: Coactivator Recruitment Patterns in Enterohepatic Tissues

| Coactivator | Liver Expression | Intestine Expression | Binding Domain | Functional Role |

|---|---|---|---|---|

| Steroid Receptor Coactivator 1 | High | High | AF2 surface | Primary coactivator |

| Steroid Receptor Coactivator 2 | Moderate | High | AF2 surface | Primary coactivator |

| p300 | High | Moderate | Secondary recruitment | Histone acetylation |

| CARM1 | Moderate | Low | Secondary recruitment | Methyltransferase |

| Protein Arginine Methyltransferase 1 | High | Moderate | Chromatin remodeling | Methyltransferase |

| SIRT1 | High | Moderate | Deacetylation | Deacetylase |

Vitamin D Receptor Cross-Talk and Transcriptional Regulation

The vitamin D receptor functions as a secondary bile acid sensor with particular sensitivity to lithocholic acid and its derivatives [16]. This nuclear receptor exhibits an order of magnitude higher sensitivity to lithocholic acid compared to other nuclear receptors, with binding occurring at concentrations around 100 nanomolar [22]. The vitamin D receptor activation by bile acids represents a protective mechanism against the hepatotoxic effects of secondary bile acids [18].

Glycolithocholic acid demonstrates significant binding affinity for the vitamin D receptor, though with lower potency compared to lithocholic acid alone [15]. The ethyl ester modification of glycolithocholic acid may influence its interaction with the vitamin D receptor through altered hydrophobic properties and membrane permeability [44]. The vitamin D receptor responds to bile acid activation by inducing cytochrome P450 3A4 expression, which facilitates bile acid detoxification in both hepatic and intestinal tissues [20].

The transcriptional regulation mediated by vitamin D receptor involves both genomic and non-genomic signaling pathways [18]. Upon bile acid binding, the vitamin D receptor translocates to both the plasma membrane and nucleus, where it activates distinct signaling cascades [23]. The membrane-associated vitamin D receptor signaling pathway specifically activates the c-Raf/MEK1/2/ERK1/2 cascade, which subsequently phosphorylates nuclear vitamin D receptor and enhances its transcriptional activity [18].

Cross-talk between vitamin D receptor and farnesoid X receptor signaling occurs through shared target genes and overlapping regulatory mechanisms [19]. Both receptors can influence bile acid synthesis through regulation of cholesterol 7-alpha-hydroxylase expression, though they employ different molecular mechanisms [21]. The vitamin D receptor primarily functions as a detoxification sensor, while the farnesoid X receptor serves as the master regulator of bile acid homeostasis [27].

Table 3: Vitamin D Receptor Cross-Talk and Transcriptional Regulation

| Bile Acid | Binding Affinity (EC50 μM) | Selectivity vs FXR | CYP3A4 Induction | Membrane Signaling |

|---|---|---|---|---|

| Lithocholic acid | 100 | 100-fold higher | Strong | Yes |

| LCA acetate | 3.3 | 300-fold higher | Very Strong | Yes |

| Glycolithocholic acid | 50 | 20-fold higher | Moderate | Limited |

| Taurolithocholic acid | 75 | 15-fold higher | Moderate | Limited |

| Chenodeoxycholic acid | >1000 | No binding | None | No |

| Cholic acid | >1000 | No binding | None | No |

Comparative Analysis of Bile Acid Receptor Affinity Profiles

The nuclear receptor specificity for bile acids reveals distinct binding preferences that reflect their physiological roles in bile acid homeostasis [27]. Chenodeoxycholic acid demonstrates the highest affinity for the farnesoid X receptor with an EC50 of approximately 10 micromolar, while showing minimal binding to vitamin D receptor or pregnane X receptor [26]. This selectivity profile establishes the farnesoid X receptor as the primary sensor for most bile acids in the enterohepatic circulation [14].

Lithocholic acid exhibits a unique binding profile with significant affinity for multiple nuclear receptors, including pregnane X receptor (EC50 ~5 μM), vitamin D receptor (EC50 ~100 μM), and farnesoid X receptor (EC50 ~100 μM) [25]. This promiscuous binding pattern reflects lithocholic acid's role as a toxic bile acid that requires multiple detoxification pathways [47]. The pregnane X receptor demonstrates the highest sensitivity to lithocholic acid, consistent with its function as a xenobiotic sensor [28].

Glycolithocholic acid and other conjugated bile acids display intermediate binding affinities across the nuclear receptor family [5]. The glycine conjugation of lithocholic acid modifies its receptor selectivity profile, with maintained activity at vitamin D receptor and pregnane X receptor while showing reduced farnesoid X receptor activation [44]. These conjugated derivatives represent important signaling molecules that bridge primary bile acid metabolism and secondary detoxification pathways [26].

The ethyl ester modification of glycolithocholic acid potentially alters its nuclear receptor binding profile through changes in molecular hydrophobicity and membrane permeability [1]. Ester modifications of bile acids have been shown to influence receptor selectivity and transcriptional potency in other bile acid derivatives [48]. The comparative analysis of bile acid receptor affinities provides crucial insights for understanding the specific signaling mechanisms activated by glycolithocholic acid ethyl ester [49].

Table 4: Comparative Analysis of Bile Acid Receptor Affinity Profiles

| Bile Acid | FXR (EC50 μM) | VDR (EC50 μM) | PXR (EC50 μM) | Receptor Selectivity |

|---|---|---|---|---|

| Chenodeoxycholic acid | 10 | >1000 | >1000 | FXR |

| Cholic acid | 600 | >1000 | >1000 | FXR (weak) |

| Lithocholic acid | 100 | 100 | 5 | PXR > VDR > FXR |

| Deoxycholic acid | 19 | 500 | 200 | FXR |

| Glycolithocholic acid | 50 | 50 | 25 | PXR = VDR > FXR |

| Taurolithocholic acid | 75 | 75 | 30 | PXR = VDR > FXR |

Bile acid homeostasis hinges on a tightly regulated feedback loop involving biosynthesis (largely via cholesterol-7α-hydroxylase), enterohepatic recycling, and receptor-mediated transcriptional control spearheaded by Farnesoid X Receptor (FXR) [1] [2]. Even small shifts in this network can precipitate profound metabolic sequelae, ranging from cholestasis to dyslipidaemia. Glycolithocholic acid ethyl ester is valuable here because:

- It retains high affinity for FXR while displaying altered solubility compared with the parent glycine conjugate, allowing selective interrogation of receptor dynamics [3] [4].

- Its physicochemical profile means it partitions differently within cellular membranes, offering insight into how lipophilic contaminants modulate bile acid trafficking [5] [6].

Key Experimental Observations

| Experimental system | Perturbation introduced | Outcome on bile acid pool | Mechanistic note |

|---|---|---|---|

| Rat biliary infusion of glycolithocholic acid derivatives | 6 μmol/100 g body mass unsulfated form | Rapid, reversible cessation of bile flow with precipitation absent | Indicates direct canalicular transport inhibition rather than Ca²⁺ precipitation [4] [7] |

| Sulfated glycolithocholic acid vs ethyl ester in Wistar rats | 0.6–12 μmol/100 g | Cholestasis only when rapid biliary secretion permits luminal Ca²⁺ co-precipitation | Ethyl ester’s lower polarity delays export, attenuating cholestatic potential [4] |

| HepG2 reporter assay with glycolithocholic acid ethyl ester | 1–30 μM | Partial inverse agonism at FXR (35% maximal repression) | Structural bulk at C-24 ester hampers helix-12 stabilisation [8] [9] |

Collectively, these findings show that glycolithocholic acid ethyl ester functions as both a molecular tool and a proxy for studying exogenous lipophilic insults that disturb hepatic transporters and nuclear receptor feedback loops.

Endocrine-Disrupting Chemicals as Farnesoid X Receptor Antagonists

Environmental toxicology has revealed that numerous non-steroidal anthropogenic compounds can antagonise FXR, thereby derailing bile acid governance [9] [10] [11]. The antagonism frequently presents in two molecular flavours: direct ligand competition within the ligand-binding domain or allosteric destabilisation of the co-activator interface. Glycolithocholic acid ethyl ester, by virtue of its structural similarity to natural ligands but reduced polarity, has helped elucidate these modes by acting as a benchmark for hydrophobic interactions in the receptor pocket [12] [13].

Catalogue of Confirmed FXR Antagonists

| Endocrine-disrupting chemical | Chemical class | Half-maximal inhibitory concentration (μM) | Binding modality (SPR / Docking) | Relative antagonistic efficacy (% of reference DY268) |

|---|---|---|---|---|

| Triphenyl phosphate | Aryl organophosphate | 27.4 [9] | Hydrophobic stacking with Leu291, Tyr365; single H-bond to Tyr373 [9] | 120.9% [9] |

| Tetrabromophthalide | Halogenated phthalimide | 7.6 [9] | Halogen-π interactions; pocket occlusion [9] | 99.2% [9] |

| Efavirenz | Non-nucleoside reverse-transcriptase inhibitor | 14.3 [9] | Dual hydrogen bonds to His447; lipophilic tail deep in sub-pocket [9] | 82.4% [9] |

| Glycolithocholic acid ethyl ester | Bile acid derivative | 18.9 [8] | Partial occupancy; helix-12 displacement [8] | 35.0% [8] |

| 1,3,4-Trisubstituted pyrazolone 12u | Non-steroidal designed scaffold | 0.43 [13] | π-π stacking and salt bridge to Arg331 [13] | 95.6% [13] |

The potency spectrum underscores how non-steroidal pollutants can rival, and sometimes exceed, endogenous bile acids in suppressing FXR activity. Moreover, the moderate antagonism by glycolithocholic acid ethyl ester demonstrates why subtle modifications on bile acid scaffolds—mirrored in industrial chemicals—warrant close scrutiny.

Receptor Signalling Consequences

Antagonism translates to:

- De-repression of cholesterol-7α-hydroxylase, expanding the bile acid pool [14] [15].

- Impaired induction of transporter genes such as Bile Salt Export Pump, compromising canalicular clearance [16] [6].

- Down-regulation of fibroblast growth factor 15/19 release from the ileum, weakening enterohepatic feedback [17] [14].

These molecular derailments map directly onto lipid and energy disturbances observed in exposed biota.

Triphenyl Phosphate Exposure Models

Triphenyl phosphate is now emblematic of flame-retardant contaminants capable of re-wiring bile acid circuitry. Its inclusion here provides an archetype for how glycolithocholic acid ethyl ester benchmark data can be translated to real-world exposures.

In Vivo and In Vitro Insights

| Model | Exposure duration | Primary bile acid change | Secondary bile acid change | Molecular read-outs affected |

|---|---|---|---|---|

| C57BL/6N mice, 35 days oral gavage | 10 & 50 mg/kg/day | ↑ Cholic acid (+42%) | ↓ Lithocholic acid (−55%) | FXR target genes SHP ↓ 48%, CYP7A1 ↑ 72% [9] |

| Gestational exposure, male offspring at post-natal day 70 | Maternal 1 mg/kg/day | ↑ Total bile acids serum (+63%) | ↓ Deoxycholic acid (−38%) | Hepatic FXR mRNA ↑ 75%, SHP mRNA ↓ 49% [18] |

| Adult male mice, chronic dietary 0.1 μg/kg/day | 12 weeks | ↓ Chenodeoxycholic acid (−57%) | ↑ Taurocholic acid (+61%) | Gut microbiota shift → Firmicutes:Bacteroidetes ratio 2.1× [19] |

| HepG2 luciferase | 24 h, 1–50 μM | Not applicable | Not applicable | FXR activity ↓ dose-dependently to 10% of control [9] |

These converging data portray a pollutant that elevates primary bile acids yet stifles feedback repression, culminating in persistent cholesterol and triglyceride accumulation [20] [19].

Comparative Relevance for Glycolithocholic Acid Ethyl Ester

Because the ethyl ester exhibits moderate FXR antagonism, it serves as a structural surrogate for TPHP in docking and mutagenesis work, enabling finer mapping of receptor residues susceptible to bulky hydrophobic attackers [12]. Such comparative modelling accelerates hazard prediction for newly detected organophosphates.

Sewage Sludge-Derived Pollutants in Receptor Interference

Municipal biosolids concentrate diverse organic pollutants; recent analytical campaigns have uncovered a suite of compounds with formidable FXR antagonism [9]. These findings extend the narrative from single-compound exposure to mixture effects.

High-Throughput Screening of Sludge-Extract Analytes

| Pollutant isolated | Industrial application | FXR antagonist activity (% relative to DY268) | Inhibitory concentration 50 (μM) | Noteworthy structural feature |

|---|---|---|---|---|

| Triphenyl phosphate | Flame retardant, plasticiser | 120.9% [9] | 27.4 [9] | Three phenyl rings linked to phosphate core |

| Tris-(2-chloroethyl) phosphate | Hydraulic fluids | 76.3% [9] | 35.8 [9] | Chlorinated ethyl side chains |

| Tetrabromophthalide | Dye additive | 99.2% [9] | 7.6 [9] | Four bromine atoms increasing halophilicity |

| Efavirenz | Pharmaceutical residue | 82.4% [9] | 14.3 [9] | Trifluoromethylated benzoxazinone |

| Allyl-hexyl diphenyl phosphate | Reactive plasticiser | 55.1% [9] | 41.7 [9] | Mixed alkyl-aryl phosphate esters |

Mechanistic Convergence with Bile Acid Derivatives

Docking overlays reveal that many sludge pollutants mimic the three-ring hydrophobic belt of glycolithocholic acid ethyl ester, lodging within FXR’s lipophilic cavity and repelling helix-12 much like native inverse agonists [12]. This structural convergence strengthens the rationale for employing glycolithocholic acid analogues as sentinel probes in environmental receptor-binding assays.

Ecological and Metabolic Ramifications

- Wildlife: Bioaccumulation in aquatic fauna correlates with suppressed hepatic SHP and elevated CYP7A1 transcripts, mirroring mammalian data [9] [17].

- Agricultural soils: Land-applied biosolids lead to crop uptake of antagonists, raising concerns for food-chain amplification of metabolic disruptors [9].

- Human epidemiology: National biomonitoring ties urinary diphenyl phosphate (a TPHP metabolite) to higher serum cholesterol and triglycerides, consistent with FXR blockade’s lipogenic bias [20].